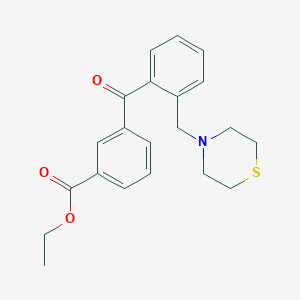
2,6-Dimethyl-4'-morpholinomethyl benzophenone
Vue d'ensemble
Description
“2,6-Dimethyl-4’-morpholinomethyl benzophenone” is a chemical compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-Dimethyl-4’-morpholinomethyl benzophenone” include a molecular weight of 309.4 g/mol and a density of 1.114g/cm3 . It has a boiling point of 410ºC at 760 mmHg . Unfortunately, the melting point is not available .Applications De Recherche Scientifique
2,6-Dimethyl-4'-morpholinomethyl benzophenone has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 4-morpholinomethyl-2,6-dimethylbenzophenone and 4-morpholinomethyl-2,6-diphenylbenzophenone. It has also been used as a reagent in the synthesis of peptides, peptidomimetics, and other organic compounds. Additionally, it has been used as a catalyst in the synthesis of drugs and other compounds.
Mécanisme D'action
2,6-Dimethyl-4'-morpholinomethyl benzophenone has been shown to act as an inhibitor of certain enzymes, such as tyrosine kinase and caspase-3. It has also been shown to interact with other proteins, such as the transcription factor NF-κB, which is involved in the regulation of gene expression. Additionally, this compound has been shown to interact with DNA and RNA, and to inhibit the activity of certain transcription factors.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to inhibit the replication of certain viruses. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, and to modulate the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dimethyl-4'-morpholinomethyl benzophenone has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is stable in a variety of conditions, and it is soluble in a variety of solvents. However, this compound also has some limitations. It is not soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very stable in acidic conditions, and it is not very soluble in some polar solvents.
Orientations Futures
There are several potential future directions for the use of 2,6-Dimethyl-4'-morpholinomethyl benzophenone in scientific research. It could be used to develop new drugs or to improve existing drugs. It could also be used in the synthesis of peptides, peptidomimetics, and other organic compounds. Additionally, it could be used to study the mechanism of action of various enzymes and proteins, as well as to study the effects of various drugs on cells and tissues. Finally, it could be used to study the effects of various environmental toxins on cells and tissues.
Propriétés
IUPAC Name |
(2,6-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-4-3-5-16(2)19(15)20(22)18-8-6-17(7-9-18)14-21-10-12-23-13-11-21/h3-9H,10-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPHKFIUKTYFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642638 | |
| Record name | (2,6-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898770-11-1 | |
| Record name | (2,6-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-Carboethoxy-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614305.png)
![2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614306.png)
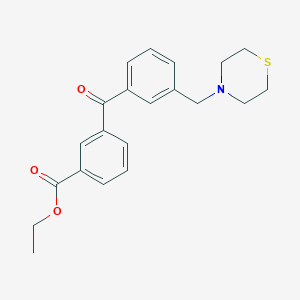

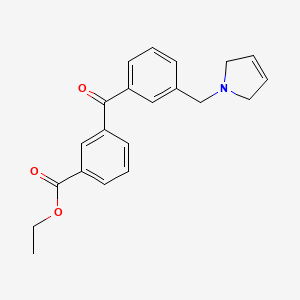
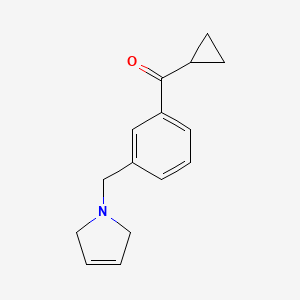
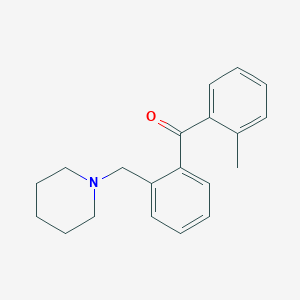
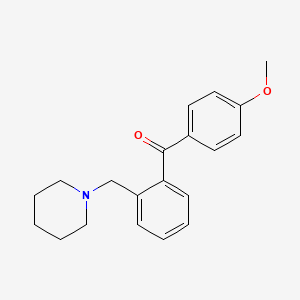
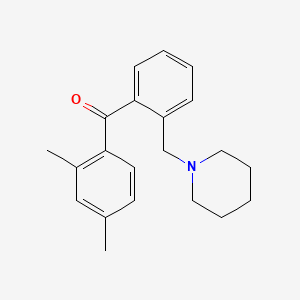
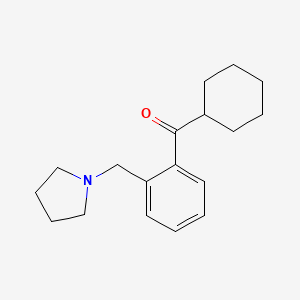
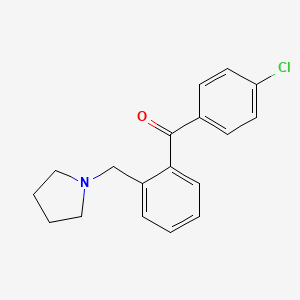
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone](/img/structure/B1614321.png)
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dichlorophenyl)methanone](/img/structure/B1614322.png)
